
1-(4-メチルベンゾイル)ピペラジン
説明
1-(4-Methylbenzoyl)piperazine is an organic compound with the molecular formula C₁₂H₁₆N₂O It is a derivative of piperazine, where the piperazine ring is substituted with a 4-methylbenzoyl group
科学的研究の応用
1-(4-Methylbenzoyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
Mode of Action
It is known that piperazine derivatives can act as gaba receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm
Biochemical Pathways
It has been suggested that piperazine derivatives have excellent biological properties in anti-helminths, antihistaminic, anticancer, antidepressant, and anti-microbial activity because of their chemical structure .
生化学分析
Biochemical Properties
1-(4-Methylbenzoyl)piperazine has been found to exhibit excellent biological properties in anti-helminths, antihistaminic, anticancer, antidepressant, and anti-microbial activity due to its chemical structure . It interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse biological activities .
Cellular Effects
Similar piperazine compounds have been shown to induce apoptosis in cancer cells . This suggests that 1-(4-Methylbenzoyl)piperazine may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the nitrogen in the piperazine ring plays an important role in biological research and drug manufacturing
Temporal Effects in Laboratory Settings
1-(4-Methylbenzoyl)piperazine shows good stability in biological applications . A study on the stability of synthetic piperazines in human blood under various storage conditions over time found that 1-(4-Methylbenzoyl)piperazine was consistently stable, with more than 70% remaining after 12 months .
Dosage Effects in Animal Models
Similar piperazine compounds are generally well-tolerated in animals
Metabolic Pathways
Piperazine compounds are generally metabolized in the liver and excreted by the kidneys .
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Methylbenzoyl)piperazine can be synthesized through several methods. One common approach involves the acylation of piperazine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of 1-(4-Methylbenzoyl)piperazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions: 1-(4-Methylbenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives of 1-(4-Methylbenzoyl)piperazine.
Reduction: Reduced forms of the compound.
Substitution: Substituted piperazine derivatives.
類似化合物との比較
1-(4-Methylbenzoyl)piperazine can be compared with other piperazine derivatives, such as:
1-Benzoylpiperazine: Lacks the methyl group on the benzoyl ring, which may affect its chemical and biological properties.
1-(4-Chlorobenzoyl)piperazine:
1-(4-Methoxybenzoyl)piperazine: The presence of a methoxy group can influence its solubility and interaction with biological targets.
The uniqueness of 1-(4-Methylbenzoyl)piperazine lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
(4-methylphenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10-2-4-11(5-3-10)12(15)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMSANPYZMHGOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375167 | |
| Record name | 1-(4-methylbenzoyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111752-26-2 | |
| Record name | 1-(4-methylbenzoyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 111752-26-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



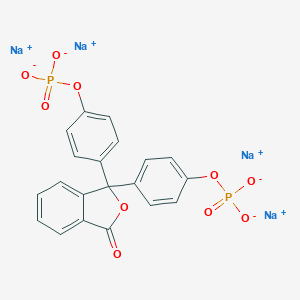


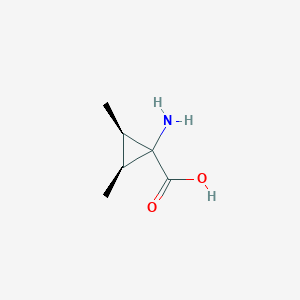


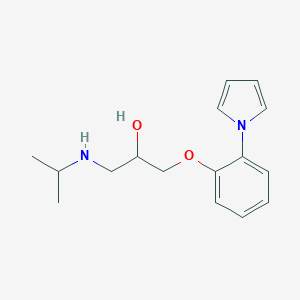
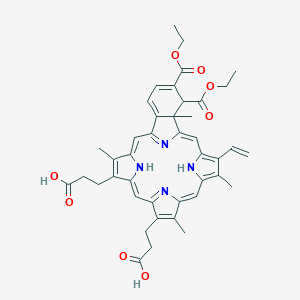

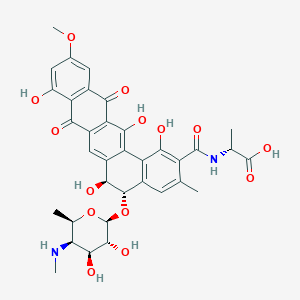
![4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine](/img/structure/B39368.png)


